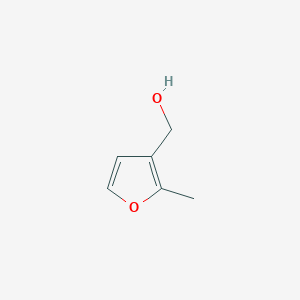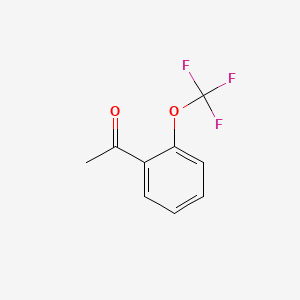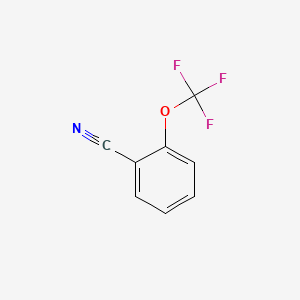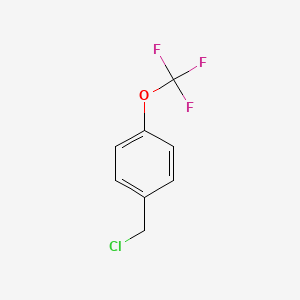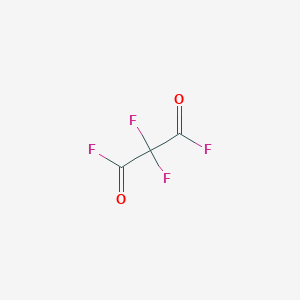
Difluoromalonyl fluoride
Overview
Description
Difluoromalonyl fluoride is an organic compound with the molecular formula C₃F₄O₂. It is a fluorinated derivative of malonic acid, where two hydrogen atoms are replaced by fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
Difluoromalonyl fluoride, like other fluoride compounds, primarily targets the musculoskeletal systems due to its ability to retain fluoride . It is known to alter dentinogenesis, thereby affecting tooth enamel formation . In bones, this compound alters osteogenesis by replacing calcium, resulting in bone deformities .
Mode of Action
The mode of action of this compound involves its interaction with its targets leading to significant changes. At the cellular energetics level, this compound is a known inhibitor of glycolysis . It is also known to cause cellular apoptosis via two vital pathways: mitochondrial-mediated and endoplasmic reticulum stress pathways .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits glycolysis at the cellular energetics level . It also mediates apoptosis via two vital pathways: mitochondrial-mediated and endoplasmic reticulum stress pathways . These affected pathways lead to downstream effects such as loss of muscle proteins leading to atrophy with high concentration and long-term exposure .
Pharmacokinetics
Fluoride is readily associated with many cations, including hydrogen and a wide variety of metals
Result of Action
The molecular and cellular effects of this compound’s action are significant. It alters dentinogenesis, affecting tooth enamel formation . In bones, it alters osteogenesis by replacing calcium, resulting in bone deformities . In skeletal muscles, high concentration and long-term exposure to this compound causes loss of muscle proteins leading to atrophy .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. Fluoride is a widespread groundwater pollutant, and its concentration in the environment can affect the action of this compound . Natural resources and manufactured-generated industrial pollutants are the primary sources of excessive fluoride in the environment
Biochemical Analysis
Biochemical Properties
Difluoromalonyl fluoride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes involved in metabolic pathways, such as glycolysis and the citric acid cycle. The compound interacts with enzymes like hexokinase and pyruvate dehydrogenase, leading to the inhibition of their catalytic activities. These interactions are primarily due to the strong electronegativity of the fluorine atoms, which can form stable complexes with the active sites of these enzymes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of GTP-binding proteins, which are crucial for signal transduction. This inhibition can lead to altered cellular responses and impaired cell communication . Additionally, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can bind to the active sites of enzymes, forming stable complexes that inhibit their catalytic activities. This inhibition can result in the accumulation of substrates and the depletion of products in metabolic pathways . Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory effects on enzymes and proteins. Long-term exposure to this compound in in vitro and in vivo studies has shown that the compound can cause persistent changes in cellular function, including altered metabolic activity and impaired cell signaling . These long-term effects are likely due to the accumulation of the compound in cells and tissues, leading to sustained inhibition of key enzymes and proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit specific enzymes and proteins without causing significant toxicity. At high doses, this compound can cause toxic effects, including oxidative stress, organ damage, and impaired cognitive function . Threshold effects have been observed in studies, where low doses of the compound lead to mild inhibition of metabolic pathways, while high doses result in severe toxicity and adverse effects on animal health .
Metabolic Pathways
This compound is involved in several metabolic pathways, including glycolysis and the citric acid cycle. The compound interacts with enzymes such as hexokinase and pyruvate dehydrogenase, leading to the inhibition of their catalytic activities. This inhibition can result in altered metabolic flux and changes in metabolite levels . Additionally, this compound can affect the activity of other enzymes involved in energy metabolism, leading to changes in the overall metabolic state of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific cellular compartments . The distribution of this compound within cells can influence its activity and function, as the compound may preferentially accumulate in certain organelles or regions of the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may be localized to the mitochondria, where it can inhibit enzymes involved in energy metabolism . The localization of the compound within specific subcellular regions can influence its effects on cellular processes and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Difluoromalonyl fluoride can be synthesized through several methods. One common method involves the reaction of difluoromalonic acid with phosphorus oxychloride to produce difluoromalonyl chloride, which is then fluorinated to yield this compound . Another method involves the reaction of 3-methoxytetrafluoropropionyl fluoride with titanium tetrafluoride (TiF₄) or antimony pentafluoride (SbF₅) .
Industrial Production Methods
Industrial production of this compound typically involves the use of metal fluoride catalysts or a combination of metal fluoride and strong sulfonic acid catalysts. These catalysts facilitate the interchange of carboxylic ester and acyl fluoride groups to produce fluorinated mono- and diacyl fluorides .
Chemical Reactions Analysis
Types of Reactions
Difluoromalonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride groups are replaced by other nucleophiles.
Addition Reactions: It can react with alkenes and alkynes to form addition products.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, nucleophiles, and oxidizing or reducing agents. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require elevated temperatures or specific catalysts .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted malonyl fluorides, while addition reactions can produce fluorinated addition products .
Scientific Research Applications
Difluoromalonyl fluoride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated intermediates.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds to difluoromalonyl fluoride include:
- Difluoromalonyl chloride
- Difluoroacetic acid
- Trifluoroacetic acid
- Hexafluoropropylene oxide
Uniqueness
This compound is unique due to its specific reactivity and the presence of two fluorine atoms, which impart distinct chemical properties. Compared to other fluorinated compounds, it offers a balance of reactivity and stability, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
2,2-difluoropropanedioyl difluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F4O2/c4-1(8)3(6,7)2(5)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOOJFLEZNWPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(=O)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378882 | |
| Record name | DIFLUOROMALONYL FLUORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5930-67-6 | |
| Record name | DIFLUOROMALONYL FLUORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the toxicological effects of difluoromalonyl fluoride inhalation in rats?
A1: Research indicates that this compound is highly toxic when inhaled by rats. A single 4-hour exposure to 0.55 mg/L resulted in mortality []. Repeated exposure to a lower concentration (0.009 mg/L) caused irritation, while repeated exposure to 0.066 mg/L also led to mortality []. These findings suggest a dose-dependent toxicity of inhaled this compound in rats.
Q2: What is the role of this compound in the synthesis of fluorinated polymers?
A2: this compound is a key precursor in synthesizing fluorinated polymers []. One study explored its use in producing octadecafluoro-3,9-dioxa-1,11-bis(3-methoxycarbonyl phenyl) undecane, a potential elastomer precursor []. While the study encountered challenges with yield and handling, it highlighted the potential of this compound as a building block for fluorinated polymers with specific properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








